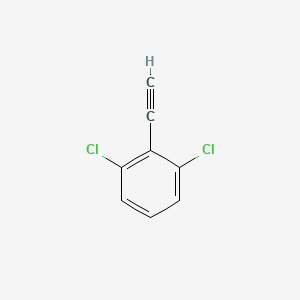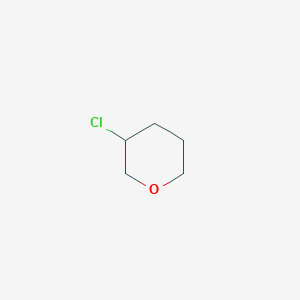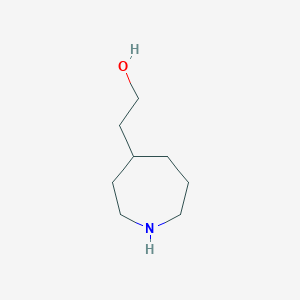
4-(Thiophen-3-yl)butan-2-one
概要
説明
作用機序
The mechanism of action of 4-(Thiophen-3-yl)butan-2-one is not completely understood. However, it is believed to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of several enzymes, including cytochrome P450 enzymes and monoamine oxidases. Additionally, it has been shown to interact with a variety of receptors, including G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to possess antifungal, antibacterial, and antiviral activity. Additionally, it has been shown to possess anti-inflammatory, antioxidant, and antitumor activity. It has also been shown to possess analgesic, sedative, and anticonvulsant activity.
実験室実験の利点と制限
4-(Thiophen-3-yl)butan-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a wide range of biochemical and physiological effects. However, it is not water soluble and can be difficult to work with in aqueous solutions. Additionally, it can be difficult to purify and can be expensive.
将来の方向性
There are a variety of potential future directions for 4-(Thiophen-3-yl)butan-2-one. One potential direction is the development of new synthetic methods for the production of thiophene-containing compounds. Additionally, there is potential for the development of new materials, such as polythiophenes, for optoelectronic devices. There is also potential for the development of new pharmaceuticals, such as anti-tumor drugs, and agrochemicals, such as insecticides. Finally, there is potential for the development of new therapeutic strategies, such as the modulation of enzymes and receptors, for the treatment of various diseases.
科学的研究の応用
4-(Thiophen-3-yl)butan-2-one is used in a variety of scientific research applications. It is used as a substrate for the synthesis of a variety of thiophene-containing compounds. It is also used in the synthesis of new materials, such as polythiophenes, which have potential applications in optoelectronic devices. Additionally, it is used in the synthesis of pharmaceuticals, such as anti-tumor drugs, and in the synthesis of agrochemicals, such as insecticides.
Safety and Hazards
特性
IUPAC Name |
4-thiophen-3-ylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7(9)2-3-8-4-5-10-6-8/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOPNWLBZGHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



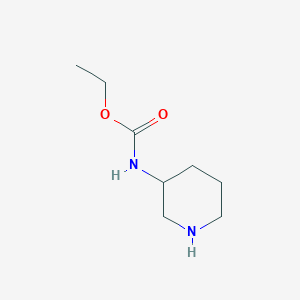

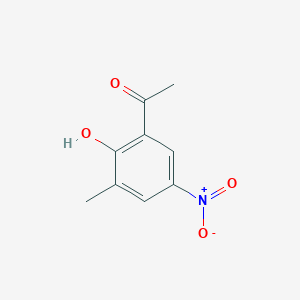
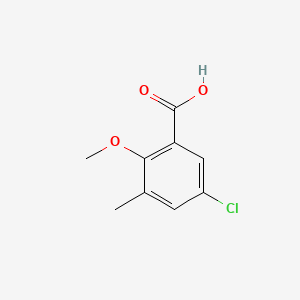
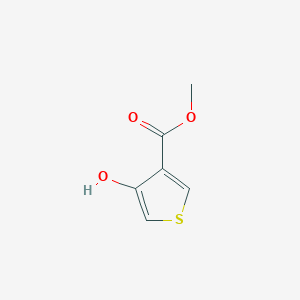
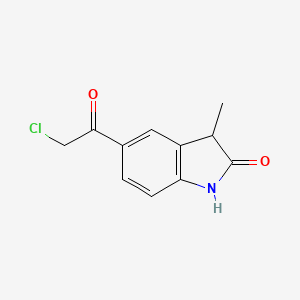
![Benzene, [(iodomethyl)sulfonyl]-](/img/structure/B3385683.png)


![(2,2,8-Trimethyl-4h-[1,3]dioxino[4,5-c]pyridin-5-yl)acetic acid](/img/structure/B3385699.png)
